4-Cyanophenylboronic acid

Overview

Description

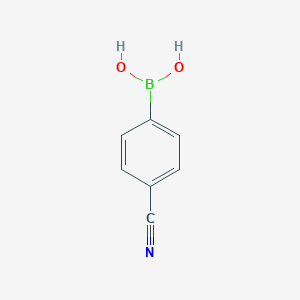

4-Cyanophenylboronic acid (C₇H₆BNO₂, CAS 126747-14-6) is an arylboronic acid derivative featuring a cyano (-CN) substituent at the para position of the phenyl ring. This electron-withdrawing group significantly influences its electronic and steric properties, making it a versatile reagent in organic synthesis. It is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, which are pivotal in pharmaceuticals, agrochemicals, and materials science . Additionally, its unique electronic profile enables applications in glucose sensing via fluorescence modulation in carbon nanotube-based systems .

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Cyanophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzonitrile with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, making it suitable for large-scale synthesis .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

4-Cyanophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base.

Oxidative Hydroxylation: This reaction converts the boronic acid group into a hydroxyl group, resulting in the formation of 4-cyanophenol.

Trifluoromethylation: This reaction introduces a trifluoromethyl group into the phenyl ring, enhancing the compound’s chemical properties.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidative hydroxylation.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

4-Cyanophenol: Formed through oxidative hydroxylation.

Trifluoromethylated Derivatives: Formed through trifluoromethylation.

Scientific Research Applications

Organic Synthesis

4-Cyanophenylboronic acid is predominantly used as a reagent in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, this compound was successfully employed to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields, demonstrating the compound's effectiveness as a coupling partner with aryl halides .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Example: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For instance, modifications to the boronic acid moiety have led to compounds with enhanced activity against breast cancer cells .

Quorum Sensing Inhibition

Recent studies have explored the role of boronic acids, including this compound, as inhibitors of bacterial quorum sensing. This mechanism is crucial for bacterial communication and biofilm formation.

Case Study: Inhibition of Vibrio harveyi

A study demonstrated that this compound inhibits quorum sensing in Vibrio harveyi, reducing bioluminescence and biofilm formation. This suggests potential applications in developing antimicrobial agents that disrupt bacterial communication .

Material Science

This compound is also utilized in material science for synthesizing functional materials.

Application: Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance their properties. For example, its inclusion can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Electrochemical Studies

Electrochemical properties of this compound have been investigated, revealing its potential as an electroactive material.

Findings: Reversible Oxidation

In electrochemical studies, it was found that this compound undergoes reversible one-electron oxidation, making it suitable for applications in sensors and energy storage devices .

Mechanism of Action

The primary mechanism of action of 4-cyanophenylboronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide. This process results in the formation of a new carbon-carbon bond, leading to the desired product .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

4-Cyanophenylboronic acid exhibits distinct reactivity compared to other boronic acids due to the cyano group’s electron-withdrawing nature. In a study using the XPhos Pd G2 catalyst, this compound yielded only 48% in a coupling reaction, whereas electron-rich (e.g., 4-methoxyphenylboronic acid) and electron-poor (e.g., 4-nitrophenylboronic acid) substrates achieved yields >80% under identical conditions. This underperformance was attributed to steric hindrance and reduced electron density at the boron center, slowing transmetalation .

Table 1: Yields in Cross-Coupling Reactions

| Boronic Acid | Substituent Type | Yield (%) | Reaction Conditions |

|---|---|---|---|

| This compound | Electron-withdrawing | 48 | XPhos Pd G2, 2.5 eq. boronic acid |

| 4-Methoxyphenylboronic acid | Electron-donating | 92 | Same as above |

| 4-Nitrophenylboronic acid | Electron-withdrawing | 85 | Same as above |

In contrast, this compound demonstrated superior efficiency (98% yield) in copper(II)-catalyzed azidation when used as a boronic acid rather than its pinacol ester (82% yield), highlighting the importance of the boron species in reaction optimization .

Electronic and Steric Effects

The para-cyano group reduces electron density at the boron atom, altering reactivity in nucleophilic substitutions. For instance, in glucose-sensing applications, this compound induced a reversible red shift in single-walled carbon nanotube (SWNT) fluorescence via excited-state electron transfer. This contrasts with 4-chlorophenylboronic acid, which exhibited a "turn-on" fluorescence response. Both substituents are electron-withdrawing, but the cyano group’s stronger inductive effect (-σ = 1.00 vs. -σ = 0.23 for Cl) enables distinct sensing mechanisms .

Table 2: Substituent Effects in Glucose Sensing

| Boronic Acid | Fluorescence Response | Mechanism |

|---|---|---|

| This compound | Reversible red shift | Excited-state electron transfer disrupted by glucose binding |

| 4-Chlorophenylboronic acid | Turn-on signal | Competitive displacement of boronic acid from SWNT surface |

Contradictions and Context-Dependent Performance

In photocatalytic hydroxylation, this compound and other derivatives (e.g., 4-methoxy, 4-nitro) showed identical yields (5%) under LED light, suggesting minimal substituent impact in this system . This contrasts with cross-coupling reactions, where substituent effects dominate. Such discrepancies highlight the need for reaction-specific optimization.

Biological Activity

4-Cyanophenylboronic acid (CAS Number: 126747-14-6) is an aryl boronic acid that has garnered attention due to its diverse biological activities and applications in chemical synthesis. This article explores its biological activity, including its mechanisms, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 146.94 g/mol

- Appearance : White to yellow powder

- Solubility : Soluble in methanol

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, influencing biological pathways.

Key Mechanisms:

- Quorum Sensing Inhibition : Research indicates that boronic acids, including this compound, can inhibit quorum sensing in bacteria such as Vibrio harveyi. This inhibition disrupts communication among bacterial populations, potentially leading to reduced virulence and biofilm formation .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, including kinases, which play critical roles in cell signaling pathways. For instance, it serves as a precursor for Tpl2 kinase inhibitors .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Applications in Medicinal Chemistry

This compound is utilized extensively in the synthesis of various biologically active compounds. Its role as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is particularly notable.

Notable Applications:

- Synthesis of Thrombin Receptor Antagonists : It has been used to synthesize Himabacine analogs, which are potential antiplatelet agents .

- Antimalarial Compounds : The compound is involved in the development of antimalarial drugs through cross-coupling reactions .

- P2X7 Antagonists : It is also a precursor for synthesizing P2X7 antagonists, which are being explored for pain management therapies .

Research Findings and Case Studies

Several studies highlight the biological activity and applications of this compound:

Q & A

Basic Questions

Q. What are the common synthesis routes for 4-Cyanophenylboronic acid, and what factors influence reaction yields?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reacting trifluoromethanesulfonic acid 4-cyanophenyl ester with a boronic acid precursor yields ~71% product.

- Route 2 : Using 4-chlorophenylboronic acid as a starting material achieves ~75% yield via nucleophilic substitution .

- Key Factors : Catalyst selection (e.g., Pd-based catalysts), temperature control (e.g., 40°C autoclave reactions), and stoichiometric ratios of reagents significantly impact yields. Purification via column chromatography with ethyl acetate/PE mixtures is critical for purity .

Q. What are the key physicochemical properties of this compound relevant to cross-coupling reactions?

- Properties :

- Molecular weight: 146.94 g/mol; LogP (consensus): -0.27, indicating moderate hydrophobicity.

- Solubility: 5.47 mg/mL in water, but higher solubility in methanol (ideal for Suzuki-Miyaura reactions) .

- Stability: Decomposes above 350°C; sensitive to moisture, requiring anhydrous storage .

Q. What safety precautions are necessary when handling this compound?

- Protocols :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315/H319 hazards).

- Work in a fume hood to prevent inhalation (H335 risk).

- Store in sealed containers at 8–25°C in dry, ventilated areas .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Suzuki-Miyaura coupling?

- Mechanistic Insight : The electron-withdrawing cyano group (-CN) enhances the electrophilicity of the boron atom, facilitating transmetalation with palladium catalysts. This electronic effect stabilizes the boronate intermediate, improving coupling efficiency with aryl halides .

Q. What strategies optimize yield and purity in large-scale syntheses?

- Optimization Methods :

- Catalyst Tuning : Pd(PPh₃)₄ with DPPP ligand enhances reaction kinetics .

- Solvent Selection : Acetone or THF improves solubility and reduces side reactions .

- Post-Synthesis Purification : Silica gel chromatography or recrystallization from methanol/water mixtures ensures >98% purity .

Q. How can this compound be utilized in selective glucose biosensors?

- Application : The boronic acid moiety binds reversibly to diols in glucose. In SERS-based assays, the cyano group’s Raman peak at 2226 cm⁻¹ (silent region) enables interference-free detection, achieving a 10 nM detection limit in urine .

Q. What analytical techniques characterize this compound and its derivatives?

- Techniques :

- NMR : ¹H/¹³C NMR confirms structure; boron shifts (~30 ppm in ¹¹B NMR) indicate boronate formation.

- Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 146.94 for [M+H]⁺).

- Chromatography : HPLC with UV detection monitors purity (>97%) .

Q. How do solvent choice and storage conditions affect stability?

- Stability Data :

- Storage : Anhydrous conditions (desiccators) prevent hydrolysis; avoid prolonged exposure to light.

- Solvent Effects : Methanol enhances solubility but may form esters over time; DMSO is avoided due to boronate decomposition .

Properties

IUPAC Name |

(4-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBAHYWORUOILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370217 | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126747-14-6 | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126747-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.